2,3-Dihydrobenzofuran-4-carboxylic acid
Overview
Description
2,3-Dihydrobenzofuran-4-carboxylic acid (2,3-DHBCA) is an important organic compound that has been used for a variety of scientific applications. It is a derivative of benzofuran and belongs to the class of heterocyclic compounds. It is a colorless, crystalline solid with a molecular weight of 178.19 g/mol. 2,3-DHBCA has been used as a starting material for the synthesis of various compounds, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
- Electrochemical Synthesis : 2,3-Dihydrobenzofuran-4-carboxylic acid derivatives can be synthesized electrochemically. A study demonstrated the facile synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids using a novel electrochemical aryl radical generation method (Senboku et al., 2011).
- Metal-Free Coupling : The compound can also be synthesized through a metal-free coupling reaction between 2-vinylphenols and carboxylic acids, offering an environmentally friendly and efficient method (Chen et al., 2015).
Biologically Active Compound Synthesis
- Library Preparation for Drug Discovery : Benzofuran and 2,3-dihydrobenzofuran scaffolds, including this compound, are key in synthesizing libraries of biologically active compounds. These libraries are vital for drug discovery and design (Qin et al., 2017).
- Biocatalytic Strategy for Synthesis : A biocatalytic strategy has been developed for the highly diastereo- and enantioselective construction of 2,3-dihydrobenzofuran-based tricyclic scaffolds, expanding the toolbox for asymmetric C-C bond transformations (Vargas et al., 2019).
Synthetic Methods Development
- Aryl Radical Cyclization : Research has explored aryl radical cyclization with alkyne followed by tandem carboxylation, providing a novel method for constructing complex molecular scaffolds including this compound (Katayama et al., 2016).
Structural and Functional Analysis
- X-Ray Diffraction : Studies involving 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, a related compound, have used techniques like X-ray diffraction for molecular structure elucidation, providing insights into the structural characteristics of similar compounds (Mori et al., 2020).
- Vibrational Spectroscopy : Vibrational spectroscopy studies, such as those on 4-Aminobenzoic acid, a related compound, offer insights into the electronic and structural properties of benzofuran derivatives (Khuu et al., 2020).
Environmental and Medicinal Applications
- Antimicrobial Properties : Some dihydrobenzofurans, including derivatives of this compound, have been studied for their antimicrobial properties, indicating potential applications in medicinal chemistry (Ravi et al., 2012).
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been associated with a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been associated with a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Future Directions
Biochemical Analysis
Cellular Effects
It is known that benzofuran compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-3H,4-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDSHBWEGSCEDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596267 | |
Record name | 2,3-Dihydro-1-benzofuran-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
209256-40-6 | |
Record name | 2,3-Dihydro-1-benzofuran-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1-benzofuran-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2,3-Dihydrobenzofuran-4-carboxylic acid (echinolactone) formed from Echinochrome A?
A1: Echinolactone is not a direct product of Echinochrome A degradation. Instead, it forms from the dehydration of 4-ethyl-3,5,6-trihydroxy-2-oxalobenzoic acid (compound 7 in the study), which is one of the primary oxidation products of Echinochrome A when exposed to air-equilibrated aqueous solutions. [] The study further elucidated the structure of echinolactone, confirming its formation from compound 7. []
Q2: What is known about the structural characterization of echinolactone?
A2: The research utilized X-ray crystallography to determine the structure of echinolactone. [] While the study does not explicitly provide the molecular formula, weight, or detailed spectroscopic data, it does highlight that two crystal forms of echinolactone were obtained during the analysis. [] This suggests that further investigation into the specific spectroscopic properties of each crystal form might be of interest.
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